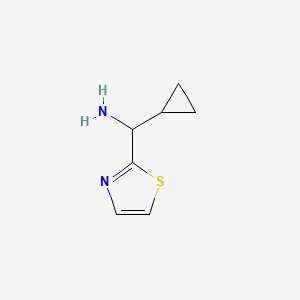

Cyclopropyl(1,3-thiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

cyclopropyl(1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-6(5-1-2-5)7-9-3-4-10-7/h3-6H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWQNPNTMBITDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211514-70-3 | |

| Record name | cyclopropyl(1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Approach Using Thiazole Precursors and Cyclopropylamine

A prominent method involves the one-pot reaction of thiazole precursors such as 2-thioxothiazolidin-4-one (rhodanine) with cyclopropylamine under reflux conditions in an aprotic solvent like dry dioxane. This approach avoids the use of base catalysts by employing an excess (about 10%) of cyclopropylamine relative to other reagents, facilitating the ring closure and amination in a single step. The reaction typically proceeds for 4 hours under reflux, followed by cooling to isolate the product with yields around 71%.

Key reaction conditions and outcomes:

| Parameter | Details |

|---|---|

| Starting materials | 2-thioxothiazolidin-4-one, cyclopropylamine, aldehyde (e.g., 4-methoxybenzaldehyde) |

| Solvent | Dry dioxane |

| Temperature | Reflux (~101 °C) |

| Reaction time | 4 hours |

| Cyclopropylamine excess | 10% molar excess |

| Yield | ~71% |

| Purification | Cooling and isolation by filtration |

The structure of the product is confirmed by spectroscopic techniques including $$^{1}H$$, $$^{13}C$$ NMR, LC-MS, IR, and UV spectroscopy, confirming the formation of cyclopropyl-substituted thiazole derivatives without the need for additional base catalysts or complex purification steps.

Amide Coupling Using Carbodiimide or Uronium-Based Coupling Agents

Another synthetic route involves coupling cyclopropyl(1,3-thiazol-2-yl)methanamine with carboxylic acid derivatives using coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) in solvents such as N,N-dimethylformamide (DMF). This method is typically conducted at low temperatures (0 °C) for short durations (1 hour), providing moderate yields (around 52%).

| Parameter | Details |

|---|---|

| Starting materials | Cyclopropyl(1,3-thiazol-2-yl)methanamine, carboxylic acid derivative (e.g., 3-iodo-1H-indazole-5-carboxylic acid) |

| Coupling agent | TBTU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 0 °C |

| Reaction time | 1 hour |

| Yield | ~52% |

| Work-up | Dilution with water, filtration, washing |

This method is useful for preparing amide derivatives of cyclopropyl(1,3-thiazol-2-yl)methanamine and has been applied in the synthesis of complex molecules used in medicinal chemistry research.

Cyclization via Controlled Reaction Conditions and Continuous Flow

Industrial and advanced laboratory syntheses sometimes employ continuous flow reactors to optimize yield and purity while minimizing hazardous reagents and solvents. These methods involve controlled cyclization of precursors under optimized temperature and solvent conditions to produce 4-(cyclopropylmethyl)-1,3-thiazol-2-amine, a close structural analog.

| Parameter | Details |

|---|---|

| Reaction type | Cyclization of precursors |

| Reactor | Continuous flow reactor |

| Control parameters | Temperature, solvent flow rate, reagent concentration |

| Advantages | Enhanced yield, purity, green chemistry compliance |

This approach allows for scalable synthesis with improved control over reaction parameters, which is beneficial for industrial applications.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-pot cyclization with excess cyclopropylamine | Simple, no base catalyst needed, moderate to high yield (~71%) | Avoids additional catalysts, straightforward purification | Requires reflux conditions, specific precursor availability |

| Amide coupling using TBTU/DIPEA | Mild conditions (0 °C), suitable for amide derivatives | Good for functionalization, moderate yield (~52%) | Requires coupling agents, sensitive to moisture |

| Continuous flow cyclization | Controlled, scalable, green chemistry compliant | High purity, scalable, efficient | Requires specialized equipment |

Research Findings and Notes

- The one-pot cyclization method using rhodanine and cyclopropylamine is efficient and avoids the use of base catalysts, which simplifies purification and reduces side reactions.

- Amide coupling reactions with cyclopropyl(1,3-thiazol-2-yl)methanamine are well-suited for preparing derivatives for biological evaluation, with reaction conditions optimized to maintain functional group integrity.

- Continuous flow synthesis methods offer industrial advantages, including improved safety and environmental compliance, though they require investment in specialized equipment.

- Spectroscopic and chromatographic analyses consistently confirm the structural integrity and purity of the synthesized compounds across methods.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot cyclization with cyclopropylamine | 2-thioxothiazolidin-4-one, cyclopropylamine | Reflux in dry dioxane, 4 h | 71 | No base catalyst, simple work-up |

| Amide coupling with TBTU/DIPEA | Cyclopropyl(1,3-thiazol-2-yl)methanamine, acid derivatives | 0 °C, DMF, 1 h | 52 | Suitable for derivative synthesis |

| Continuous flow cyclization | Thiazole precursors, cyclopropylamine | Controlled flow reactor, optimized temp | Not specified | Scalable, green chemistry |

Chemical Reactions Analysis

Cyclopropyl(1,3-thiazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl(1,3-thiazol-2-yl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications: It may be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the thiazole ring can participate in hydrogen bonding or π-π interactions. The methanamine group can act as a nucleophile, facilitating covalent modification of the target. The overall effect of the compound depends on the specific target and the biological pathway involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Thiazole vs. Imidazole : Replacing thiazole with imidazole (as in EN300-746039) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and pKa. Imidazole’s basicity may improve solubility under acidic conditions compared to thiazole’s sulfur-based electronics .

- Methyl Substitution: The 4-methyl-thiazole derivative (CAS 1211511-32-8) increases lipophilicity (clogP ~1.2 vs.

- CF₃-Phenyl vs. Thiazole : The trifluoromethylphenyl analog (CAS 59382-27-3) replaces the heterocycle with an aromatic ring, introducing strong electron-withdrawing effects. This modification may improve metabolic stability but reduce polar interactions with biological targets .

Biological Activity

Cyclopropyl(1,3-thiazol-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclopropyl(1,3-thiazol-2-yl)methanamine is characterized by the presence of a cyclopropyl group attached to a thiazole ring. The thiazole moiety, which contains both sulfur and nitrogen atoms, contributes to the compound's unique chemical properties and biological activities.

The biological activity of cyclopropyl(1,3-thiazol-2-yl)methanamine is primarily attributed to its interaction with various biological targets. The thiazole ring can engage in hydrogen bonding and π–π interactions with enzymes and receptors, modulating their activity. This interaction can lead to significant therapeutic effects, including:

- Antimicrobial Activity : Inhibition of microbial growth through interaction with bacterial enzymes.

- Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific pathways.

Antimicrobial Properties

Research indicates that cyclopropyl(1,3-thiazol-2-yl)methanamine exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of cyclopropyl(1,3-thiazol-2-yl)methanamine has also been explored. Studies have shown that it inhibits the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Human leukemia) | 0.25 |

| MCF-7 (Breast cancer) | 0.15 |

| A549 (Lung cancer) | 0.20 |

These findings indicate that cyclopropyl(1,3-thiazol-2-yl)methanamine may act as a potent anticancer agent through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers examined the antimicrobial effects of various thiazole derivatives, including cyclopropyl(1,3-thiazol-2-yl)methanamine. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains . -

Anticancer Mechanism Investigation :

Another study focused on the mechanism of action in cancer cells. Cyclopropyl(1,3-thiazol-2-yl)methanamine was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.